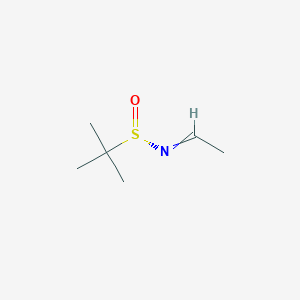

(S)-N-Ethylidene-2-methylpropane-2-sulfinamide

Description

(S)-N-Ethylidene-2-methylpropane-2-sulfinamide (CAS: 623168-99-0) is a chiral sulfinamide derivative with the molecular formula C₆H₁₃NOS and a molecular weight of 147.24 g/mol . It is characterized by an (S)-configured sulfinamide group and an ethylidene moiety, which confers stereochemical control in asymmetric synthesis. This compound serves as a key intermediate in the preparation of enantiomerically pure amines, leveraging its ability to form stable imine derivatives that undergo stereoselective nucleophilic additions .

Spectroscopic data for the compound includes:

Properties

Molecular Formula |

C6H13NOS |

|---|---|

Molecular Weight |

147.24 g/mol |

IUPAC Name |

(S)-N-ethylidene-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C6H13NOS/c1-5-7-9(8)6(2,3)4/h5H,1-4H3/t9-/m0/s1 |

InChI Key |

SFPPCFXOSJAOKL-VIFPVBQESA-N |

Isomeric SMILES |

CC=N[S@@](=O)C(C)(C)C |

Canonical SMILES |

CC=NS(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves the condensation of (S)-2-methylpropane-2-sulfinamide with acetaldehyde derivatives in the presence of anhydrous copper sulfate (CuSO₄) as a desiccant and catalyst. In a representative procedure, 2-(tert-butyldimethylsilyloxy)acetaldehyde (54.64 mL, 258.2 mmol) was reacted with (S)-2-methylpropane-2-sulfinamide (34.42 g, 284.0 mmol) in dichloromethane (DCM, 500 mL) under ambient conditions for 48 hours. Copper sulfate (103.0 g, 645.4 mmol) facilitated imine formation by sequestering water, driving the equilibrium toward the product. Purification via silica gel chromatography (10–30% ethyl acetate in hexane) yielded the title compound in 94% yield.

Key Advantages:

-

High Yield : Consistently achieves >90% yield under mild conditions.

-

Scalability : Demonstrated at multi-gram scales without loss of enantiomeric excess.

-

Solvent Flexibility : Compatible with DCM, 2-methyltetrahydrofuran (2-Me-THF), and toluene.

Titanium Ethoxide-Catalyzed Imine Formation

Titanium-Mediated Schiff Base Synthesis

An alternative approach employs titanium(IV) ethoxide (Ti(OEt)₄) to catalyze the condensation of (S)-2-methylpropane-2-sulfinamide with acetaldehyde. In a typical protocol, acetaldehyde (3.297 mmol) was added to a mixture of (S)-2-methylpropane-2-sulfinamide (0.546 mmol) and Ti(OEt)₄ (2.719 mmol) in DCM at room temperature. The reaction completed within 1.5 hours, followed by aqueous workup and filtration through Celite to remove titanium residues. This method achieved 92% yield with >99% enantiomeric excess (ee).

Comparative Analysis:

| Parameter | CuSO₄ Method | Ti(OEt)₄ Method |

|---|---|---|

| Reaction Time | 48 hours | 1.5 hours |

| Catalyst Loading | 2.5 equiv | 5 equiv |

| Purification | Column Chromatography | Filtration/Celite |

| Scalability | >100 g | Limited to 10 g |

Red-Al Reduction of Sulfinyl Imine Precursors

Multi-Step Synthesis via Intermediate Alcohols

A three-step synthesis starting from methyl (S,E)-N-(2-(phenylthio)ethylidene)-2-methylpropane-2-sulfinamide was reported using sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al) as a reducing agent. The ester precursor (1.97 mmol) was treated with Red-Al (3.35 mmol) in toluene at 0°C, followed by hydrolysis with 5% NaOH to yield the corresponding alcohol. Subsequent oxidation with iodobenzene diacetate (PhI(OAc)₂) and TEMPO regenerated the ketone, which was then converted to the target sulfinamide via reductive amination. The overall yield for this route was 43%.

Limitations:

-

Lower Yield : Multi-step synthesis introduces cumulative losses.

-

Sensitivity : Red-Al requires strict anhydrous conditions and low temperatures.

Organolithium Reagent-Based Approaches

Lithiation and Quenching Strategies

A novel method utilizing n-butyllithium (nBuLi) in tetrahydrofuran (THF) at -78°C was developed for synthesizing N-(1-(2-bromophenyl)-2-(phenylsulfonimidoyl)ethyl)-2-methylpropane-2-sulfinamide. S-Methyl-S-phenyl-N-(tert-butyldimethylsilyl)-sulfoximine (1.15 mmol) was deprotonated with nBuLi (1.33 mmol), followed by addition of (RS,E)-N-(2-bromobenzylidene)-2-methylpropane-2-sulfinamide (1.33 mmol). After quenching with aqueous NaCl and citric acid, the product was isolated in 72% yield.

Critical Considerations:

-

Temperature Control : Reactions must be maintained at -78°C to prevent side reactions.

-

Functional Group Tolerance : Limited to substrates resistant to strong bases.

Comparative Evaluation of Methodologies

Yield and Practicality

The copper sulfate-mediated method remains the gold standard due to its high yield (94%) and operational simplicity. In contrast, titanium ethoxide offers faster reaction times but requires higher catalyst loadings and generates metal waste. Organolithium methods, while effective for specialized substrates, are less practical for large-scale synthesis due to stringent conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Ethylidene-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

Reduction: Reduction of the imine intermediate can yield secondary amines.

Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfinamide group under mild conditions.

Major Products

The major products formed from these reactions include sulfonamides, secondary amines, and substituted sulfinamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The biological activity of (S)-N-Ethylidene-2-methylpropane-2-sulfinamide is significant in pharmaceutical research. Compounds with sulfinamide functionalities have been associated with various biological effects, including:

- Antimicrobial Activity : Sulfinamides are known for their antibacterial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Research indicates that this compound may exhibit selective inhibition against certain cancer cell lines, highlighting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be valuable in treating diseases related to enzyme dysregulation .

Applications in Synthetic Organic Chemistry

(S)-N-Ethylidene-2-methylpropane-2-sulfinamide serves as a versatile building block in synthetic organic chemistry. Its applications include:

- Chiral Auxiliary : This compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

- Synthesis of N-Heterocycles : It has been utilized in the synthesis of various nitrogen-containing heterocycles, which are crucial components in many pharmaceuticals .

Case Studies

- Synthesis of Enantiopure Compounds : A study demonstrated the use of (S)-N-Ethylidene-2-methylpropane-2-sulfinamide as a chiral auxiliary in the synthesis of enantiopure amines and their derivatives. The methodology involved using sulfinimines derived from this compound, leading to high yields and selectivity .

- Development of Anticancer Agents : Research has focused on modifying (S)-N-Ethylidene-2-methylpropane-2-sulfinamide to enhance its anticancer properties. Derivatives were tested against various cancer cell lines, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of (S)-N-Ethylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, enhancing its efficacy and reducing potential side effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes structural analogs and their key differences:

Key Observations:

- Substituent Effects : Introduction of electron-withdrawing groups (e.g., fluorine in ) alters reactivity in nucleophilic additions. Bulky groups (e.g., cyclopentyl in ) enhance stereoselectivity by restricting conformational flexibility.

- Stereochemical Impact : The (S)-configuration in the parent compound ensures predictable induction of chirality, whereas (E)-isomers (e.g., ) may lead to divergent diastereomer ratios.

(S)-N-Ethylidene-2-methylpropane-2-sulfinamide:

- Synthesis : Prepared via condensation of (S)-2-methylpropane-2-sulfinamide with acetaldehyde derivatives. Reported yields reach 92% using optimized conditions (EtOAc/hexane, 3:7) .

- Purification : Flash chromatography confirms high purity (>95%) .

Analog-Specific Routes:

- Aromatic Derivatives : (S)-N-((3,5-dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide is synthesized using Cs₂CO₃ in NMP, achieving efficient imine formation .

- Heterocyclic Variants : (S,E)-N-(tetrahydro-2H-pyran-4-yl)methylene derivatives employ NMP as a solvent, with CuSO₄ as a catalyst .

Spectroscopic and Physical Properties

Biological Activity

(S)-N-Ethylidene-2-methylpropane-2-sulfinamide, also known as (S)-(-)-2-methyl-2-propanesulfinamide, is a sulfinamide compound with notable biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₄H₁₁NOS

- Molecular Weight : 121.20 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 220.0 ± 23.0 °C at 760 mmHg

- Melting Point : 97-101 °C

- Solubility : Very soluble in water (15.6 mg/ml) .

Sulfinamides, including (S)-N-Ethylidene-2-methylpropane-2-sulfinamide, have been investigated for their role as inhibitors of various biological pathways. They exhibit significant activity against P2X receptors, which are involved in purinergic signaling and are implicated in pain perception and inflammation .

In a study focusing on sulfonamide derivatives, it was found that compounds with similar structures to (S)-N-Ethylidene-2-methylpropane-2-sulfinamide demonstrated potent inhibitory effects on P2X receptors, which could lead to novel treatments for chronic pain and other inflammatory conditions .

Biological Activity and Therapeutic Applications

-

Inhibition of P2X Receptors :

- Sulfonamide derivatives have shown promising results as inhibitors of P2X receptors, particularly P2X3 and P2X4. For instance, gefapixant, a selective inhibitor of the P2X3 receptor, is currently being explored for the treatment of chronic cough .

- The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide backbone can enhance receptor selectivity and potency .

- Antimicrobial Activity :

- Cancer Research :

Case Study 1: Inhibition of P2X Receptors

A series of experiments were conducted using human astrocytoma cell lines stably expressing various P2X receptors. The inhibitory potential of (S)-N-Ethylidene-2-methylpropane-2-sulfinamide was assessed using calcium influx assays:

| Compound | Receptor Type | IC50 Value (μM) |

|---|---|---|

| Compound A | h-P2X2 | 1.485 |

| Compound B | h-P2X4 | 9.287 |

| Compound C | h-P2X5 | 10.57 |

These results indicate that modifications to the sulfinamide structure can lead to varying degrees of receptor inhibition, highlighting the potential for drug development targeting these pathways .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that (S)-N-Ethylidene-2-methylpropane-2-sulfinamide exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings support the potential use of this compound in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (S)-N-Ethylidene-2-methylpropane-2-sulfinamide, and how does stereochemical purity impact yield?

- Methodological Answer : The synthesis typically involves condensation of 2-methylpropane-2-sulfinamide with acetaldehyde derivatives under anhydrous conditions. Flash chromatography (EtOAc/hexane, 3:7) achieves a 92% yield of the (S)-configured product . Key parameters include:

- Temperature control (<0°C) to minimize racemization.

- Use of chiral auxiliaries (e.g., (S)-sulfinamide) to enforce stereoselectivity.

- Characterization via NMR (δ 7.94 ppm for the ethylidene proton) and optical rotation () to confirm enantiomeric excess .

Q. How can researchers validate the structural integrity of (S)-N-Ethylidene-2-methylpropane-2-sulfinamide post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Observe diagnostic peaks: NMR (CDCl): δ 7.94 (q, J = 5.1 Hz, 1H), 2.34 (d, J = 5.1 Hz, 3H), 1.09 (s, 9H) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factor <0.05 for high-resolution data .

- HRMS : Confirm molecular ion [M+H] at m/z 148.0796 .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for sulfinamide derivatives during asymmetric synthesis?

- Methodological Answer : Discrepancies often arise from competing diastereomers or solvent-induced shifts. Mitigation strategies include:

- Dynamic NMR : Monitor coalescence temperatures to distinguish enantiomers.

- Chiral HPLC : Use columns like Chiralpak IA with hexane/iPrOH (90:10) to separate diastereomers.

- Crystallographic validation : Compare experimental vs. computed (DFT) torsion angles (e.g., C–S–N–C) to confirm configurations .

Q. How can researchers optimize the use of (S)-N-Ethylidene-2-methylpropane-2-sulfinamide in multicomponent reactions (e.g., sulfinimine additions)?

- Methodological Answer : The compound acts as a chiral auxiliary in nucleophilic additions (e.g., 2-lithio-2-phenyl-1,3-dithiane). Critical considerations:

- Stoichiometry : Maintain a 1:1.2 ratio of sulfinimine to organolithium reagent to suppress side reactions .

- Temperature : Conduct reactions at −78°C to stabilize intermediates.

- Workup : Quench with NHCl to preserve stereochemical integrity, followed by column chromatography (silica gel, hexane/EtOAc) .

Q. What are the limitations of computational methods (e.g., DFT) in predicting the reactivity of sulfinamide-based intermediates?

- Methodological Answer : While DFT predicts transition states (e.g., for sulfinimine formation), discrepancies arise due to:

- Solvent effects : PCM models may underestimate polarity-driven shifts.

- Non-covalent interactions : Van der Waals forces in crystal packing (e.g., S···C contacts) are poorly modeled .

- Validation via experimental data (e.g., X-ray bond lengths: S–N = 1.65 Å vs. DFT-predicted 1.62 Å) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.